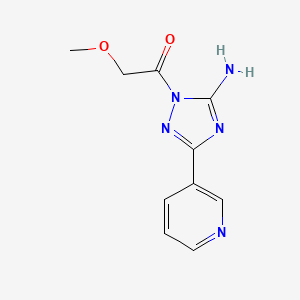![molecular formula C16H18N2O4 B5856167 N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)
N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide is a chemical compound that belongs to the class of furohydrazides. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide can reduce inflammation, relieve pain, and lower fever.
Biochemical and Physiological Effects:
Studies have shown that N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide can reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are enzymes involved in the inflammatory response. N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide in lab experiments is its low toxicity. This compound has been found to have low cytotoxicity, making it a safe option for in vitro studies. Additionally, N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide has good solubility in organic solvents, which makes it easy to work with in the lab. However, one of the limitations of using this compound is its limited stability in aqueous solutions, which can affect its activity and potency.
Direcciones Futuras
There are several future directions for the research on N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide. One area of interest is its potential as a therapeutic agent for cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells, making it a promising candidate for further investigation. Additionally, the antioxidant properties of N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy and safety of this compound for these applications.
Métodos De Síntesis
The synthesis of N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide involves the reaction of 2-methylfuran-3-carbohydrazide with 2,6-dimethylphenoxyacetyl chloride in the presence of a base catalyst. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide has been studied extensively for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Furthermore, N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide has been investigated for its antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
N'-[2-(2,6-dimethylphenoxy)acetyl]-2-methylfuran-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-5-4-6-11(2)15(10)22-9-14(19)17-18-16(20)13-7-8-21-12(13)3/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSZIOYWTAXXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NNC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5856096.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide](/img/structure/B5856103.png)
![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5856110.png)
![(2,5-dimethoxyphenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5856114.png)
![5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856120.png)
![N-(4-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5856134.png)
![methyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5856141.png)


![17-{[(1-methyl-1H-indol-3-yl)methylene]amino}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5856175.png)
![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)
